Nor Propranolol Hydrochloride

Description

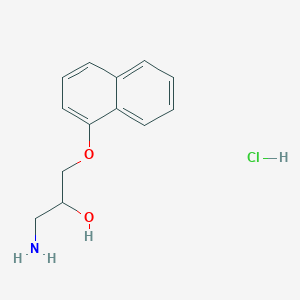

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMLNOYFLVRBEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383161 |

Source

|

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62618-09-1 |

Source

|

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of Norpropranolol Hydrochloride from Propranolol: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Norpropranolol, the primary N-desisopropylated metabolite of the beta-blocker propranolol, is a critical reference standard in pharmaceutical research and metabolic studies.[1][2][3][4] This guide provides an in-depth, scientifically grounded pathway for the synthesis of Norpropranolol Hydrochloride, starting from its parent compound, propranolol. The featured synthesis focuses on a robust and widely applicable method: N-dealkylation via a two-step process involving reaction with trichloroethyl chloroformate followed by reductive cleavage. This method is favored for its selectivity and efficiency in removing the isopropyl group from the secondary amine. This whitepaper details the complete workflow, from the underlying chemical principles and reaction mechanisms to a step-by-step experimental protocol and final product characterization.

Introduction: The Significance of Norpropranolol

Propranolol is a widely prescribed beta-adrenergic antagonist used in the treatment of hypertension, angina, and other cardiovascular conditions.[1][5] In vivo, propranolol undergoes extensive metabolism, primarily through pathways like aromatic hydroxylation and N-dealkylation.[1] The N-dealkylation pathway yields Norpropranolol (also known as N-desisopropylpropranolol), a key metabolite that, while less pharmacologically active than its parent, is essential for pharmacokinetic and drug metabolism studies.[1][2] The ability to chemically synthesize high-purity Norpropranolol Hydrochloride is paramount for its use as an analytical standard in quality control and for further toxicological and pharmacological evaluation.[3][6]

Synthetic Strategy: The Challenge of Selective N-Dealkylation

The core chemical transformation in this synthesis is the selective cleavage of the N-isopropyl bond of propranolol. This presents a challenge, as harsh conditions can lead to undesired side reactions on the molecule's naphthyloxy and secondary alcohol moieties. Several strategies exist for N-dealkylation, including:

-

Von Braun Reaction: Utilizes cyanogen bromide (CNBr), which can be effective but involves highly toxic reagents.

-

Reaction with Azodicarboxylates: Methods involving reagents like diethyl azodicarboxylate (DEAD) can also achieve N-dealkylation but may require specific and sometimes challenging reaction conditions.

-

Use of Chloroformates: Acylation of the secondary amine with a chloroformate, followed by cleavage of the resulting carbamate, offers a versatile and often high-yielding approach.

This guide focuses on the use of 2,2,2-trichloroethyl chloroformate (Troc-Cl) . This reagent reacts with the secondary amine of propranolol to form a stable Troc-carbamate intermediate. The key advantage of the Troc group is its susceptibility to selective cleavage under mild reductive conditions (typically using zinc dust in acetic acid), which regenerates the amine with high fidelity.

Detailed Reaction Mechanism

The synthesis proceeds in three main stages:

-

N-Carbamate Formation: Propranolol's secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroethyl chloroformate. A proton scavenger, such as a tertiary amine (e.g., triethylamine) or a mild inorganic base (e.g., sodium bicarbonate), is used to neutralize the HCl generated in situ, driving the reaction to completion.

-

Reductive Cleavage of the Troc Group: The intermediate Troc-carbamate is treated with activated zinc dust in the presence of a proton source like acetic acid. The zinc facilitates a reductive elimination of the trichloroethyl group and carbon dioxide, liberating the primary amine, Norpropranolol.

-

Salt Formation: The resulting Norpropranolol free base is then treated with hydrochloric acid (typically dissolved in an organic solvent like ethanol or isopropanol) to precipitate the stable and crystalline Norpropranolol Hydrochloride salt.

Overall Synthetic Transformation

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Procedure:

Part A: Synthesis of 2,2,2-Trichloroethyl (2-hydroxy-3-(naphthalen-1-yloxy)propyl)(isopropyl)carbamate

-

To a solution of propranolol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of propranolol), add sodium bicarbonate (approx. 2.0 eq).

-

Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl, approx. 1.2 eq) dropwise to the stirred suspension over 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propranolol starting material is consumed.

-

Quench the reaction by slowly adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Troc-protected intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Synthesis of Norpropranolol (Free Base)

-

Dissolve the crude Troc-carbamate from Part A in glacial acetic acid (approx. 15 mL per gram of carbamate).

-

To this solution, add activated zinc dust (approx. 5.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise excessively.

-

Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC (typically 2-4 hours).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the zinc salts. Wash the filter cake thoroughly with ethyl acetate.

-

Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until effervescence ceases and the pH is basic (>8).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Norpropranolol free base.

Part C: Formation and Purification of Norpropranolol Hydrochloride

-

Dissolve the crude Norpropranolol base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 1.1 eq of 2M HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt should precipitate. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by adding a co-solvent like diethyl ether.

-

Stir the resulting slurry for 30-60 minutes at 0°C to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., cold isopropanol or ether) to remove impurities.

-

Dry the white solid under vacuum to a constant weight to yield pure Norpropranolol Hydrochloride.

Characterization and Data

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Parameter | Expected Value |

| Chemical Formula | C₁₃H₁₆ClNO₂ |

| Molecular Weight | 253.72 g/mol [3] |

| Appearance | Off-white to light beige solid [3] |

| Melting Point | Approx. 192-195 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | Consistent with the structure of Norpropranolol HCl, showing characteristic peaks for the naphthyl protons, the methine and methylene protons of the side chain, and broad signals for the amine and hydroxyl protons. |

| Mass Spectrometry (ESI+) | m/z = 218.11 [M+H]⁺ (for the free base) |

| Purity (HPLC) | ≥98% |

Conclusion

This whitepaper outlines a reliable and scalable synthetic route for the preparation of Norpropranolol Hydrochloride from propranolol. The described method, utilizing a Troc-protection/deprotection strategy, provides a robust framework for obtaining high-purity material essential for pharmaceutical research, development, and quality control applications. The detailed protocol and mechanistic insights serve as a comprehensive guide for scientists and researchers in the field.

References

-

Oatis, J. E., Jr., Walle, T., Daniell, H. B., Gaffney, T. E., & Knapp, D. R. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822–824. [Link]

-

Gupte, S. M., Bartels, M. J., Kerr, B. M., Laganiere, S., Silber, B. M., & Nelson, W. L. (1983). Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction. Research Communications in Chemical Pathology and Pharmacology, 42(2), 235–244. [Link]

-

Mateo, C., et al. (2018). Selective Synthesis of the Human Drug Metabolite 5′-Hydroxypropranolol by an Evolved Self-Sufficient Peroxygenase. ACS Catalysis. [Link]

-

Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

- Google Patents. (n.d.). CN102875520A - Synthesis method of propranolol hydrochloride.

- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

- Google Patents. (n.d.). CN108586273B - A kind of preparation method of propranolol hydrochloride.

-

Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. [Link]

-

Bai, S. A., Walle, U. K., & Walle, T. (1992). N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects. Drug Metabolism and Disposition, 20(1), 61-67. [Link]

-

Cheng, Y. (2008). Synthesis of the Related Substances of Propranolol Hydrochloride. Semantic Scholar. [Link]

-

SciSpace. (2020). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

-

El-Ghorab, D. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. N-dealkylation of propranolol in rat, dog, and man. Chemical and stereochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]

- 6. Synthesis of the Related Substances of Propranolol Hydrochloride | Semantic Scholar [semanticscholar.org]

Chemical and physical properties of Nor Propranolol Hydrochloride

An In-Depth Technical Guide to the Chemical and Physical Properties of Norpropranolol Hydrochloride

Prepared by a Senior Application Scientist

Introduction: Unveiling Norpropranolol Hydrochloride

Norpropranolol Hydrochloride is the primary N-desisopropylated metabolite of Propranolol, a widely studied non-selective beta-adrenergic receptor antagonist.[1][2] As an active metabolite, Norpropranolol itself exhibits pharmacological activity, binding to β-adrenergic receptors and contributing to the overall therapeutic and toxicological profile of its parent compound.[1] Its formation is primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1] Understanding the distinct chemical and physical properties of this metabolite is paramount for researchers in drug metabolism, pharmacokinetics (DMPK), toxicology, and analytical chemistry. This guide provides a comprehensive technical overview of Norpropranolol Hydrochloride, grounded in authoritative data and established analytical principles.

Chemical Identity and Molecular Structure

Precise identification is the foundation of all chemical analysis. Norpropranolol Hydrochloride is defined by a unique set of identifiers that distinguish it from its parent compound and other related substances.

-

Formal Name : 1-amino-3-(1-naphthalenyloxy)-2-propanol, monohydrochloride[1]

-

Common Synonyms : (±)-Desisopropylpropranolol Hydrochloride, N-Desisopropylpropranolol Hydrochloride[1][3]

The molecular structure reveals a primary amine, a secondary alcohol, and a naphthyloxy ether moiety, which dictate its chemical reactivity and physical behavior. The hydrochloride salt form enhances its stability and aqueous solubility.

The metabolic relationship between Propranolol and Norpropranolol is a straightforward N-dealkylation, a common Phase I metabolic reaction.

Caption: Metabolic conversion of Propranolol to Norpropranolol.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and analysis. The data below has been consolidated from various authoritative chemical databases.

| Property | Value | Reference(s) |

| Appearance | Off-White to Light Beige Solid | [4] |

| Molecular Weight | 253.72 g/mol | [3][5] |

| Exact Mass | 253.0869564 Da | [5] |

| Purity (Typical) | ≥98% | [1][3] |

| Solubility | Soluble in DMSO | [1][6] |

| UV λmax | 214, 229 nm | [1] |

| Storage Temperature | 2-8°C or -20°C | [1] |

Field Insights on Unspecified Properties:

-

pKa : The dissociation constant (pKa) is crucial for predicting ionization state in physiological and chromatographic environments. The pKa of the primary amine in Norpropranolol is expected to be slightly higher than the pKa of the secondary amine in Propranolol (pKa = 9.45)[10] due to reduced steric hindrance and the electron-donating effect of the alkyl group. This can be experimentally verified via potentiometric titration.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of Norpropranolol Hydrochloride's identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantification and identity confirmation based on the electronic transitions within the naphthalene ring system.

-

Expected Spectrum : Norpropranolol Hydrochloride exhibits two primary absorption maxima at 214 nm and 229 nm , characteristic of the naphthyloxy chromophore.[1]

-

Causality : These absorptions correspond to π→π* transitions within the aromatic naphthalene rings. The intensity of the absorption is directly proportional to the concentration, as described by the Beer-Lambert law, making it a valuable tool for quantitative analysis in solutions.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides structural information by probing the vibrational modes of functional groups. While a specific spectrum for Norpropranolol was not found, its key features can be predicted by comparing its structure to that of Propranolol Hydrochloride, for which extensive data exists.[11][12][13]

Predicted Key IR Peaks for Norpropranolol Hydrochloride:

-

~3400-3200 cm⁻¹ (O-H stretch) : Broad peak from the secondary alcohol.

-

~3300-3000 cm⁻¹ (N-H stretch) : Peaks corresponding to the primary amine hydrochloride salt. This region will differ significantly from Propranolol, which has a secondary amine.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch) : Sharp peaks from the naphthalene ring.

-

~1600 cm⁻¹ (N-H bend) : Bending vibration for the primary amine.

-

~1250 cm⁻¹ (Aryl-Alkyl Ether C-O stretch) : A strong, characteristic peak for the C-O-C linkage.[13]

-

~800-770 cm⁻¹ (Aromatic C-H bend) : Bending indicative of the naphthalene substitution pattern.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating detailed molecular structure. Although specific shifts for Norpropranolol are not cited, a skilled chemist can predict the ¹H and ¹³C NMR spectra by analyzing its structure and referencing data from Propranolol.[14][15]

-

Key Distinguishing Features from Propranolol :

-

Absence of Isopropyl Signals : The ¹H NMR spectrum will lack the characteristic doublet (~1.25 ppm, 6H) and multiplet (~3.2 ppm, 1H) of the isopropyl group found in Propranolol.[14]

-

Modified Aliphatic Region : The signals for the protons on the carbon adjacent to the amine (-CH(OH)-CH₂-NH₂) will show different chemical shifts and coupling patterns compared to Propranolol's (-CH(OH)-CH₂-NH-) due to the change from a secondary to a primary amine.

-

¹³C NMR : The carbon signals for the isopropyl group will be absent, and the chemical shift of the carbon bonded to the nitrogen will be altered.

-

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming molecular weight and for sensitive quantification when coupled with liquid chromatography (LC-MS).

-

Expected Mass : High-resolution mass spectrometry (HRMS) should detect the protonated molecular ion of the free base, [C₁₃H₁₅NO₂ + H]⁺, at an m/z of approximately 218.1176 , corresponding to its exact mass of 217.1103 Da.[16]

-

Fragmentation : Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the aminopropanol side chain, providing further structural confirmation.

Standard Experimental Protocols

The following protocols represent a self-validating system for the characterization of Norpropranolol Hydrochloride.

Protocol 1: LC-MS/MS for Identity Confirmation and Quantification

This protocol is based on standard methodologies for analyzing small molecule metabolites.[17][18]

-

Standard Preparation : Accurately weigh ~1 mg of Norpropranolol Hydrochloride reference standard and dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards.

-

Sample Preparation : Dilute the sample containing Norpropranolol Hydrochloride with the initial mobile phase to a target concentration within the calibration range.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : A typical starting condition would be 5-10% B, ramping to 95% B over several minutes to elute the analyte.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for confirmation.

-

MRM Transition (Predicted) : Select the precursor ion m/z 218.1 and monitor for one or two characteristic product ions.

-

-

Data Analysis : Confirm the identity of Norpropranolol by matching the retention time and mass spectrum with the reference standard. Quantify using the calibration curve generated from the standards.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. guidechem.com [guidechem.com]

- 5. Nor Propranolol Hydrochloride | C13H16ClNO2 | CID 2793805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nor Propranolol | 1246819-85-1 [amp.chemicalbook.com]

- 7. 318-98-9 CAS MSDS (Propranolol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. propranolol hydrochloride | CAS#:3506-09-0 | Chemsrc [chemsrc.com]

- 9. Propranolol hydrochloride | 318-98-9 [chemicalbook.com]

- 10. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 14. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - CN [thermofisher.cn]

- 15. researchgate.net [researchgate.net]

- 16. medkoo.com [medkoo.com]

- 17. fda.gov [fda.gov]

- 18. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Norpropranolol Hydrochloride

Introduction: Beyond the Parent Compound

In the landscape of cardiovascular pharmacology, propranolol stands as a landmark molecule—the prototypical non-selective beta-adrenergic receptor antagonist that has shaped therapeutic strategies for decades.[1][2][3] Its efficacy in treating conditions from hypertension to anxiety is well-documented.[4] However, a comprehensive understanding of any therapeutic agent necessitates a deep dive into its metabolic fate. It is in this context that we turn our attention to its principal active metabolite: Norpropranolol Hydrochloride, also known as N-Desisopropylpropranolol.[5][6][7]

The study of drug metabolites is critical for drug development professionals. A metabolite can contribute to the parent drug's therapeutic effect, mediate its toxicity, or possess a unique pharmacological profile of its own. Understanding the journey from propranolol to norpropranolol is therefore not merely an academic exercise; it is fundamental to elucidating the complete clinical picture of propranolol therapy, including its duration of action, inter-individual variability, and overall safety profile. This guide provides a detailed examination of the synthesis, mechanism of action, pharmacokinetics, and experimental characterization of Norpropranolol Hydrochloride, offering field-proven insights for researchers and scientists.

Chemical Identity and Synthesis

Norpropranolol is the N-dealkylated metabolite of propranolol, meaning it lacks the isopropyl group present on the secondary amine of the parent compound.[5] This seemingly minor structural modification has significant implications for its pharmacological activity.

Chemical Structure Comparison

The structural relationship between propranolol and its metabolite, norpropranolol, is illustrated below. The key difference is the substitution on the amine nitrogen.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of norpropranolol and propranolol in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected Ki (e.g., 0.1 nM to 10 µM).

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and cell membranes.

-

Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membranes, and a saturating concentration of non-labeled propranolol (e.g., 10 µM). Causality Insight: These wells are crucial to measure the amount of radioligand that binds to non-receptor components, which must be subtracted from all other measurements to isolate specific binding.

-

Competitor Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of norpropranolol.

-

-

Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to minimize non-specific adherence.

-

Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding cpm) - (NSB cpm).

-

Calculate Percent Inhibition for each norpropranolol concentration: 100 * (1 - [(Binding in presence of competitor - NSB) / (Total Binding - NSB)]).

-

Plot percent inhibition against the log concentration of norpropranolol and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of norpropranolol that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Trustworthiness Insight: The Cheng-Prusoff correction is essential for converting the operational IC50 value into a true, assay-independent measure of affinity (Ki).

-

Pharmacokinetic Profile

The pharmacokinetics of a metabolite are as important as its pharmacodynamics. The concentration and residence time of norpropranolol in the body determine its contribution to the overall pharmacological effect.

Formation and Metabolism

Propranolol undergoes extensive first-pass metabolism in the liver. [8][9]The formation of norpropranolol occurs via N-dealkylation, a reaction primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP2D6 being significant contributors. [10]

Caption: Metabolic pathway of Propranolol to Norpropranolol.

Pharmacokinetic Parameters

The clinical pharmacokinetics of propranolol have been thoroughly reviewed. [8][10][11]It is well-absorbed orally, but its bioavailability is low and dose-dependent due to extensive hepatic metabolism. [10]The pharmacokinetic parameters of norpropranolol itself are less defined but are intrinsically linked to the parent drug's profile.

| Parameter | Propranolol | Norpropranolol |

| Bioavailability | ~25% (highly variable) [2] | Dependent on propranolol metabolism |

| Protein Binding | ~90% [2] | Data not widely published |

| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C19) [10] | May undergo further metabolism |

| Elimination Half-life | ~3-6 hours [2] | Dependent on its own clearance rate |

| Excretion | Primarily renal (as metabolites) [2] | Primarily renal |

Expertise Insight: The variability in CYP2D6 and CYP1A2 activity among individuals is a major reason for the wide range of plasma concentrations of propranolol and its metabolites observed in patients. A researcher studying norpropranolol must consider the genetic polymorphism of these enzymes, as it directly impacts the rate of metabolite formation.

Toxicological Considerations

The safety profile of propranolol is well-established, with common side effects related to its beta-blocking activity (e.g., bradycardia, hypotension) and potential CNS effects. [4]However, recent studies using models like zebrafish larvae have suggested potential for neurodevelopmental toxicity with high-dose propranolol exposure, possibly linked to oxidative stress and disruption of neurotransmitter pathways. [12][13] It is crucial to evaluate the toxicological profile of major metabolites independently. Whether norpropranolol contributes to, mitigates, or is benign with respect to the parent drug's toxicity profile is a key area for investigation in non-clinical safety studies. Specific toxicological data for norpropranolol is not extensively available in public literature, highlighting a gap that is often addressed during confidential preclinical drug development programs.

Conclusion and Future Directions

Norpropranolol Hydrochloride is a pharmacologically active metabolite of propranolol that contributes to the parent drug's overall clinical effect. It retains the beta-adrenergic antagonist mechanism of its parent, though a more comprehensive public dataset on its receptor selectivity and potency would be beneficial for the scientific community.

For researchers in drug development, the study of norpropranolol serves as a critical reminder of the importance of metabolite profiling. Future research should focus on:

-

Quantitative Pharmacodynamics: Publishing definitive Ki values for norpropranolol at a wider range of adrenergic and other potential off-target receptors.

-

Pharmacokinetic Modeling: Developing robust physiologically based pharmacokinetic (PBPK) models that incorporate the formation and clearance of norpropranolol to better predict drug exposure in diverse patient populations, including those with hepatic impairment or different CYP genotypes. [10]* Dedicated Safety Studies: Investigating the specific toxicological profile of norpropranolol to fully delineate its role in the safety and tolerability of propranolol therapy.

By continuing to explore the nuanced pharmacology of metabolites like norpropranolol, we can build a more complete and predictive understanding of drug action, ultimately leading to safer and more effective therapies.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Propranolol Hydrochloride?

-

Wikipedia. (n.d.). Propranolol. Retrieved from [Link]

- Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.

-

PubChem - NIH. (n.d.). Nor Propranolol Hydrochloride | C13H16ClNO2 | CID 2793805. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Propranolol | C16H21NO2 | CID 4946. Retrieved from [Link]

-

Dr.Oracle. (2025, February 17). What is the mechanism of action of Propranolol (beta blocker)? Retrieved from [Link]

-

PubChem - NIH. (n.d.). Nor Propranolol-d7 Hydrochloride | C13H16ClNO2 | CID 49849646. Retrieved from [Link]

-

Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

-

Frishman, W. H. (1982). Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient. Cardiology, 69 Suppl 1, 38–49. Retrieved from [Link]

-

PubMed. (2022, October 29). Propranolol hydrochloride induces neurodevelopmental toxicity and locomotor disorders in zebrafish larvae. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Propranolol Hydrochloride | C16H22ClNO2 | CID 62882. Retrieved from [Link]

-

ResearchGate. (n.d.). Propranolol hydrochloride induces neurodevelopmental toxicity and locomotor disorders in zebrafish larvae | Request PDF. Retrieved from [Link]

-

Open Access Journals. (2024). Propranolol and its Mechanism of Action. Retrieved from [Link]

-

Shand, D. G. (1975). Clinical pharmacokinetics of propranolol. Clinical pharmacokinetics, 1(1), 1–12. Retrieved from [Link]

-

Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]

-

OUCI. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link]

-

DailyMed. (n.d.). Label: PROPRANOLOL HYDROCHLORIDE tablet. Retrieved from [Link]

-

MDPI. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Retrieved from [Link]

-

CliniSciences. (n.d.). Norpropranolol hydrochloride salt. Retrieved from [Link]

Sources

- 1. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. Beta blocker - Wikipedia [en.wikipedia.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. guidechem.com [guidechem.com]

- 8. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. | Semantic Scholar [semanticscholar.org]

- 12. Propranolol hydrochloride induces neurodevelopmental toxicity and locomotor disorders in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Nor Propranolol Hydrochloride (CAS: 62618-09-1)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in work related to Propranolol and its metabolites. Nor Propranolol Hydrochloride, the N-desisopropyl metabolite of Propranolol, is a critical compound for pharmacokinetic studies, impurity profiling, and metabolic pathway analysis. This document provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and biological relevance, grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the primary amine analog of Propranolol, formed by the enzymatic removal of the isopropyl group.[1][2][3] Its availability as a certified reference material is essential for the accurate quantification of Propranolol metabolism and for monitoring related substances in pharmaceutical formulations.

The fundamental identifiers and properties of this compound are summarized below.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-amino-3-(naphthalen-1-yloxy)propan-2-ol;hydrochloride | [4] |

| Synonyms | N-Desisopropylpropranolol HCl, Propranolol N-Desisopropyl Impurity | [3] |

| CAS Number | 62618-09-1 | [4][5] |

| Molecular Formula | C₁₃H₁₆ClNO₂ | [4][5] |

| Molecular Weight | 253.72 g/mol | [4][5] |

| Appearance | Off-White to Light Beige Solid | [5] |

| InChI Key | QKMLNOYFLVRBEG-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | [5] |

Section 2: Synthesis and Purification

The synthesis of this compound is not a trivial modification of the parent drug's synthesis but requires a dedicated pathway to yield the primary amine. The strategy hinges on the well-established aryloxypropanolamine synthesis framework, beginning with the formation of a key epoxide intermediate, followed by a carefully controlled amination step.

Synthetic Pathway Overview

The logical pathway involves a two-step process: the formation of an epoxide from 1-naphthol, followed by the regioselective ring-opening of this epoxide to introduce the primary amino group. This approach avoids the direct use of isopropylamine, which is used in the synthesis of Propranolol itself.

Caption: Synthetic route for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(1-Naphthalenyloxy)-1,2-epoxypropane (Intermediate)

-

Rationale: This Williamson ether synthesis is a standard and efficient method for coupling a phenol with an epoxide precursor. A base is required to deprotonate the phenolic hydroxyl group, creating a nucleophilic alkoxide.

-

To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a strong base such as potassium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the naphthoxide salt.

-

Add epichlorohydrin (1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 60-70°C) for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate. Purification can be achieved via column chromatography.

Step 2: Synthesis of Nor Propranolol and its Hydrochloride Salt

-

Rationale: The epoxide ring is opened by a nucleophile. To form the primary amine of Nor Propranolol, a concentrated solution of ammonia in an alcohol (e.g., methanol) is used. The reaction is regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

-

Dissolve the purified 3-(1-naphthalenyloxy)-1,2-epoxypropane (1.0 eq) in a pressure-rated vessel containing a solution of methanolic ammonia (large excess).

-

Seal the vessel and heat to 60-80°C for 12-24 hours. The pressure will increase; ensure the vessel is rated for these conditions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia, yielding crude Nor Propranolol free base.

-

Dissolve the crude free base in a minimal amount of ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol (1.0 M) dropwise with stirring until the pH is acidic (pH ~2-3).

-

The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield pure this compound.

Section 3: Analytical Characterization and Quality Control

Robust analytical methods are paramount for the quantification of Nor Propranolol HCl in various matrices. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique due to its high resolution, sensitivity, and quantitative accuracy.

Analytical Workflow

The process from sample receipt to final data reporting follows a structured, self-validating workflow. This ensures data integrity and reproducibility, which are critical in research and regulated environments.

Caption: High-level workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC Method for Quantification

This method is a robust starting point for the analysis of Nor Propranolol HCl and can be adapted for impurity profiling of Propranolol drug products.[6][7][8]

Table 2: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale & Field Insights |

| Column | C18, 100 x 4.6 mm, 2.7 µm | A C18 stationary phase provides excellent hydrophobic retention for the naphthalene ring system. Smaller particle sizes (e.g., <3 µm) improve peak efficiency and resolution from closely eluting impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | An acidic modifier is crucial to ensure the amine group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica support. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff, making it compatible with UV detection at lower wavelengths. |

| Gradient | 20% B to 80% B over 10 min | A gradient elution is necessary to elute the analyte in a reasonable time while also separating it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |

| Detector | UV/PDA at 290 nm | The naphthalene chromophore has a strong absorbance maximum around 290 nm, providing high sensitivity for UV detection. |

| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |

| Diluent | 50:50 Water:Acetonitrile | The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. |

Section 4: Pharmacological Context and Biological Relevance

Nor Propranolol is not merely an impurity but a key player in the pharmacokinetic profile of its parent drug, Propranolol. Understanding its formation is crucial for interpreting drug metabolism and disposition studies.

Metabolic Pathway of Propranolol

Propranolol undergoes extensive first-pass metabolism in the liver.[2] One of the primary routes is side-chain oxidation, which begins with N-desisopropylation to form Nor Propranolol (also referred to as N-desisopropylpropranolol).[1][2] This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP1A2, with some contribution from CYP2D6.[1][9]

Caption: Metabolic conversion of Propranolol.

Following its formation, Nor Propranolol is further metabolized via deamination by monoamine oxidase (MAO) to an aldehyde intermediate, which is then oxidized to naphthoxylactic acid.[1][10] The presence and concentration of Nor Propranolol in plasma or urine can therefore serve as a biomarker for CYP1A2 activity and the overall metabolic clearance of Propranolol. While the parent drug Propranolol is a nonselective β-adrenergic receptor antagonist, the pharmacological activity of its metabolites, including Nor Propranolol, is generally considered to be significantly lower.[3] Their primary relevance is in the context of pharmacokinetics and drug-drug interaction studies.

Conclusion

This compound is a compound of significant scientific interest, essential for the comprehensive study of Propranolol. This guide has detailed its chemical identity, a logical and field-tested synthetic approach, a robust HPLC method for its quantification, and its critical role in the metabolic pathway of its parent drug. For researchers in pharmacology and drug development, a thorough understanding and the availability of a pure reference standard of this metabolite are indispensable for ensuring the accuracy and integrity of their scientific investigations.

References

-

Propranolol Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). Waters Corporation. [Link]

-

Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. PubMed. [Link]

-

Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. PubMed. [Link]

-

Propranolol. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

LC-ESI-HRMS Method for the Determination of N-Nitroso-Propranolol. FDA. [Link]

-

Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). Waters Corporation. [Link]

-

Determination of Nitrosamine Impurities in Propranolol Hydrochloride Tablets by Liquid Chromatography. Wayeal. [Link]

-

Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. ResearchGate. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C13H16ClNO2 | CID 2793805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. fda.gov [fda.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Discovery and Significance of Norpropranolol

For decades, propranolol has been a cornerstone in cardiovascular medicine, a steadfast beta-blocker treating conditions from hypertension to anxiety.[1] However, the journey of this drug through the body is not a solitary one. It undergoes a complex series of metabolic transformations, giving rise to a cast of molecular characters, each with its own story. Among these, N-desisopropylpropranolol, or norpropranolol, has emerged as a metabolite of significant interest, prompting a deeper dive into its pharmacological and toxicological identity. This technical guide provides an in-depth exploration of the discovery, metabolic fate, and scientific significance of norpropranolol for researchers, scientists, and drug development professionals.

The Metabolic Unveiling: Discovery and Formation of Norpropranolol

The story of norpropranolol is intrinsically linked to the broader investigation of propranolol's extensive hepatic metabolism. Following its oral administration, propranolol is subject to significant first-pass metabolism in the liver, where it is transformed into numerous metabolites.[2] The primary metabolic pathways include aromatic hydroxylation, side-chain oxidation, and glucuronidation.[3]

Norpropranolol is a product of the N-dealkylation of propranolol's isopropylamine side chain, a key step in its side-chain oxidation pathway.[2][3] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) enzymes, with studies identifying CYP1A2 as the main contributor to N-desisopropylation, and CYP2D6 playing a lesser role.[4][5] The formation of norpropranolol is also subject to stereoselectivity, with the metabolism of propranolol's enantiomers being influenced by substrate concentration and the specific CYP isoforms involved.[6][7]

The metabolic journey of norpropranolol does not end with its formation. It serves as a substrate for further enzymatic reactions. Monoamine oxidase (MAO) and mitochondrial aldehyde dehydrogenase (ALDH) are involved in its subsequent oxidation to naphthoxylactic acid (NLA).[8] Alternatively, norpropranolol can be metabolized to propranolol glycol (PGL) through the actions of MAO and aldehyde reductase.[9]

Pharmacological Significance: A Faint Echo of its Progenitor

A central question for any drug metabolite is its own pharmacological activity. In the case of norpropranolol, its structural similarity to propranolol suggested the potential for beta-blocking activity. However, extensive in vitro studies have revealed a significantly diminished potency compared to the parent compound.

Research on isolated guinea pig atria and trachea has provided a quantitative measure of this difference. The R(+) and S(-) enantiomers of norpropranolol were found to be approximately 1700- and 100-times less potent, respectively, in antagonizing the effects of isoproterenol on beta-1 adrenoceptors than propranolol.[10] A similar reduction in potency was observed for beta-2 adrenoceptors, with the enantiomers being 1600- and 200-times less potent.[10]

| Compound | Receptor Subtype | Relative Potency (vs. Propranolol) |

| (R+)-Norpropranolol | Beta-1 | ~1/1700 |

| (S-)-Norpropranolol | Beta-1 | ~1/100 |

| (R+)-Norpropranolol | Beta-2 | ~1/1600 |

| (S-)-Norpropranolol | Beta-2 | ~1/200 |

| Table 1: Relative beta-blocking potency of norpropranolol enantiomers compared to propranolol.[10] |

While possessing some beta-blocking activity, the contribution of norpropranolol to the overall therapeutic effect of propranolol is considered to be minimal due to its significantly lower potency.

The central nervous system (CNS) effects of propranolol are well-documented, largely attributed to its lipophilic nature and ability to cross the blood-brain barrier.[11][12] The potential for norpropranolol to exert its own neuropharmacological effects is an area of ongoing investigation. While propranolol has been shown to have CNS penetration, the specific ability of norpropranolol to cross the blood-brain barrier and its subsequent effects on neuronal activity require further dedicated study.[13][14]

Toxicological Profile: Assessing the Risk

The toxicological evaluation of drug metabolites is a critical component of drug safety assessment. For norpropranolol, the focus has been on its potential for genotoxicity. While norpropranolol itself did not show mutagenicity in the Ames test, a study on its N-acetyl conjugate revealed a different outcome.[10] The S(-) enantiomer of N-acetyl-N-desisopropylpropranolol was found to be mutagenic in the presence of a rat liver S-9 fraction, suggesting that a metabolite of this conjugate is the ultimate mutagen.[10] This highlights the importance of evaluating the toxicological potential of not just the primary metabolite, but also its subsequent metabolic products.

The formation of N-nitroso propranolol, a nitrosamine impurity, is another toxicological concern related to propranolol.[15] While not a direct metabolite, its potential for genotoxicity and carcinogenicity underscores the need for rigorous analytical monitoring of propranolol and its derivatives.[15]

Experimental Protocols: Methodologies for Investigation

A thorough understanding of norpropranolol's properties relies on robust and validated experimental methods. The following sections detail key protocols for the analysis and characterization of this metabolite.

Analytical Quantification of Norpropranolol in Biological Matrices

The accurate measurement of norpropranolol in plasma is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its sensitivity and specificity.

Protocol: HPLC-MS/MS Quantification of Norpropranolol in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of norpropranolol).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for norpropranolol and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Quantify the concentration of norpropranolol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Assessment of Beta-Adrenoceptor Binding

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This protocol outlines a competitive binding assay to assess the affinity of norpropranolol for beta-adrenoceptors.

Protocol: In Vitro Beta-Adrenoceptor Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing beta-adrenoceptors (e.g., rat heart ventricles, CHO cells transfected with the receptor) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol), and varying concentrations of norpropranolol (the competitor).

-

To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-labeled beta-blocker (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of norpropranolol.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of norpropranolol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Hemodynamic Effects

To evaluate the physiological effects of norpropranolol in a living organism, in vivo hemodynamic studies in animal models are employed.

Protocol: In Vivo Hemodynamic Assessment in Rats

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats.

-

Implant a catheter in the carotid artery for blood pressure measurement and in the jugular vein for drug administration.

-

Allow the animals to recover from surgery.

-

-

Drug Administration and Monitoring:

-

Record baseline hemodynamic parameters, including mean arterial pressure (MAP) and heart rate (HR).

-

Administer norpropranolol intravenously at increasing doses.

-

Continuously monitor and record MAP and HR throughout the experiment.

-

As a positive control for beta-blockade, administer a beta-agonist like isoproterenol before and after norpropranolol administration to assess the attenuation of the agonist's effects.

-

-

Data Analysis:

-

Calculate the change in MAP and HR from baseline at each dose of norpropranolol.

-

Analyze the dose-response relationship for the effects of norpropranolol on hemodynamic parameters.

-

Compare the effects of norpropranolol to those of propranolol administered under the same conditions.

-

Conclusion and Future Directions

Norpropranolol, a primary metabolite of propranolol, represents a fascinating case study in drug metabolism and pharmacology. While its discovery was a natural consequence of investigating the metabolic fate of its parent drug, subsequent research has carved out its unique identity. Its significantly diminished beta-blocking activity suggests a limited role in the therapeutic effects of propranolol. However, the potential for mutagenicity of its N-acetyl conjugate and the ongoing questions regarding its CNS effects underscore the continued importance of its study.

Future research should focus on a more comprehensive toxicological evaluation of norpropranolol itself, moving beyond its conjugates. Elucidating its ability to cross the blood-brain barrier and its specific interactions with neural targets will be crucial in fully understanding its potential neuropharmacological profile. For drug development professionals, the story of norpropranolol serves as a critical reminder of the necessity to thoroughly characterize the pharmacological and toxicological properties of all major metabolites to ensure a complete understanding of a drug's safety and efficacy profile.

References

- Ishida, R., Nakashima, M., & Tateishi, T. (1998). β-Adrenoreceptor antagonistic actions and mutagenicities of R(+)- and S(-)-enantiomers of N-desisopropylpropranolol and its N-acetyl conjugate. Biological & Pharmaceutical Bulletin, 21(5), 523-526.

- Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British Journal of Clinical Pharmacology, 39(4), 421–431.

- Mehvar, R., & Jamali, F. (1997). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 1(1), 1-17.

- Bureik, M. (2019). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin.

- Wojakowski, K., & Giebułtowicz, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 679.

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]

-

Human Metabolome Database. Showing metabocard for N-desisopropylpropranolol (HMDB0060961). [Link]

- Bout-Roumazeilles, A., et al. (2007). Hemodynamic effects of the early and long-term administration of propranolol in rats with intrahepatic portal hypertension. BMC Gastroenterology, 7, 23.

- Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 166(6), 1879-1892.

- Mei, N., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410.

- Yoshinari, K., et al. (2002). Side-chain metabolism of propranolol: involvement of monoamine oxidase and mitochondrial aldehyde dehydrogenase in the metabolism of N-desisopropylpropranolol to naphthoxylactic acid in rat liver. Drug Metabolism and Disposition, 30(11), 1269-1275.

-

University of Oxford. Neuropharmacology. [Link]

- Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.

- John, D. N., & Jones, G. (1978). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 3(4), 257-284.

- Ishida, R., et al. (1992). Determination and Properties of Acetyl Conjugate of N-desisopropylpropranolol, AcNDP. Chemical & Pharmaceutical Bulletin, 40(1), 204-207.

- Yoshinari, K., et al. (2001). Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver. Drug Metabolism and Disposition, 29(8), 1115-1121.

- Daemen, M. J., et al. (1988). Beta adrenoceptor subtype binding activity in plasma and beta blockade by propranolol and beta-1 selective bisoprolol in humans. Evaluation with Schild-plots. The Journal of Pharmacology and Experimental Therapeutics, 247(1), 329-336.

- Wang, Y., et al. (2023). The Neuropharmacological Effects of Magnolol and Honokiol: A Review of Signal Pathways and Molecular Mechanisms. Current Molecular Pharmacology, 16(2), 161-177.

- Bentham Science Publishers. (2022).

- Ko, Y., et al. (2021). Propranolol protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs.

- Srinivasan, A. V. (2019). Propranolol: A 50-Year Historical Perspective. Annals of Indian Academy of Neurology, 22(1), 21–26.

- Beaman, E., et al. (2023). Blood–brain barrier permeable β-blockers linked to lower risk of Alzheimer's disease in hypertension.

- BEST Study Group. (1999). Beta-Blocker Evaluation of Survival Trial (BEST) Protocol. BioLINCC.

- Cruickshank, J. M. (1990). Beta-blockers and central nervous system side effects. European Heart Journal, 11 Suppl A, 10-5.

- Ono, H., et al. (1991). The Effects of Beta-Blockers and Diazepam on Heart Rate of Conscious Conditioned Rats.

- Toth, A., et al. (2020). In vitro porcine blood-brain barrier model for permeability studies: PCEL-X software pKaFLUX method for aqueous boundary layer correction and detailed data analysis.

- National Heart, Lung, and Blood Institute. (1980). Beta-blocker heart attack trial study protocol.

-

Cardiomedex. In vivo exploration of cardiovascular diseases. [Link]

- Shinde, V. (2024). N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. Veeprho.

Sources

- 1. Propranolol: A 50-Year Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ames test - Wikipedia [en.wikipedia.org]

- 9. Side-chain metabolism of propranolol: involvement of monoamine oxidase and aldehyde reductase in the metabolism of N-desisopropylpropranolol to propranolol glycol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Central Effects of Beta-Blockers May Be Due to Nitric Oxide and Hydrogen Peroxide Release Independently of Their Ability to Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propranolol protects cerebral autoregulation and reduces hippocampal neuronal cell death through inhibition of interleukin-6 upregulation after traumatic brain injury in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blood–brain barrier permeable β-blockers linked to lower risk of Alzheimer’s disease in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

In Vivo Formation of Norpropranolol from Propranolol Administration: A Technical Guide for Drug Development Professionals

This guide provides an in-depth examination of the in vivo metabolic formation of norpropranolol, an active metabolite of the widely prescribed beta-blocker, propranolol. As drug development professionals, understanding the complete metabolic profile of a therapeutic agent is paramount for accurately predicting its efficacy, potential toxicities, and drug-drug interaction liabilities. This document moves beyond a simple recitation of facts to explain the causality behind metabolic pathways and the rationale for specific analytical methodologies, ensuring a robust and scientifically sound approach to metabolite characterization.

Section 1: The Metabolic Fate of Propranolol: A Triad of Pathways

Propranolol, a non-selective β-adrenergic receptor antagonist, undergoes extensive hepatic metabolism, a critical factor contributing to its variable oral bioavailability (approximately 25%) due to a significant first-pass effect.[1][2] Following oral administration, the parent compound is rapidly absorbed and subjected to biotransformation primarily through three distinct and competing pathways: aromatic hydroxylation, side-chain oxidation (N-dealkylation), and direct glucuronidation.[3][4]

The interplay between these pathways dictates the pharmacokinetic profile and overall therapeutic effect of propranolol. Aromatic hydroxylation, principally yielding the pharmacologically active 4-hydroxypropranolol, is a major route.[1][2] Direct conjugation with glucuronic acid represents another significant clearance mechanism.[3] The third key pathway, and the focus of this guide, is side-chain oxidation, which initiates with the formation of N-desisopropylpropranolol, commonly known as norpropranolol.[3][4]

Caption: Overview of the three primary metabolic routes of propranolol.

Section 2: The N-Dealkylation Pathway: Mechanism and Significance of Norpropranolol Formation

The formation of norpropranolol via N-dealkylation (or N-desisopropylation) is a critical component of propranolol's side-chain oxidation. While this pathway accounts for approximately 20% of the initial metabolic clearance, its characterization is essential for a complete understanding of the drug's disposition.[3]

Enzymatic Catalysis: The Central Role of CYP1A2

The biotransformation of propranolol to norpropranolol is predominantly catalyzed by the cytochrome P450 isoform CYP1A2 .[5][6][7] While other enzymes, notably CYP2D6, may contribute to a lesser extent, CYP1A2 is the principal driver of this specific reaction.[3][8]

Field Insight: This heavy reliance on CYP1A2 has significant clinical implications. CYP1A2 activity is notoriously variable among individuals due to genetic polymorphisms and is highly susceptible to modulation by external factors. For instance, potent CYP1A2 inhibitors like the antidepressant fluvoxamine or the antibiotic ciprofloxacin can significantly impede norpropranolol formation, potentially shunting propranolol metabolism down other pathways and altering the drug's plasma concentration and effect.[1] Conversely, inducers of CYP1A2, such as components of tobacco smoke, can accelerate this pathway.[1] Therefore, when designing clinical trials, it is crucial to account for patient smoking status and concomitant medications that interact with CYP1A2.

Pharmacological Relevance of Norpropranolol

Norpropranolol is not an inert byproduct; it is an active metabolite.[9][10] It demonstrates affinity for β-adrenergic receptors and functional antagonism of adenylate cyclase activation.[9]

| Compound | Receptor Binding (Kd) | Functional Inhibition (Ki) |

| Norpropranolol | 42 nM (in turkey erythrocytes)[9] | 175 nM[9] |

| Propranolol | 1.8 nM (β1AR), 0.8 nM (β2AR)[11] | N/A |

Data Interpretation: As shown in the table, while norpropranolol is pharmacologically active, its binding affinity and inhibitory potency are considerably lower than the parent drug, propranolol. However, in scenarios where the formation of other primary active metabolites like 4-hydroxypropranolol is compromised (e.g., in a CYP2D6 poor metabolizer), the relative contribution of norpropranolol to the overall pharmacological effect may become more significant.[12] It is also a key intermediate that is further oxidized to naphthoxylactic acid (NLA).[13]

Caption: The N-dealkylation pathway for the formation of norpropranolol.

Section 3: A Self-Validating Workflow for In Vivo Quantification

Accurate quantification of norpropranolol in biological matrices is fundamental to its characterization. The choice of analytical methodology must be driven by the need for high sensitivity, specificity, and robustness. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled selectivity in complex matrices like plasma or urine.[14][15]

Experimental Protocol: Plasma Sample Preparation

The goal of sample preparation is to remove interfering endogenous components (e.g., proteins, phospholipids) while efficiently recovering the analytes of interest. A protein precipitation followed by solid-phase extraction (SPE) provides a clean extract suitable for LC-MS/MS analysis.

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a working internal standard solution (e.g., propranolol-d7, norpropranolol-d5) to every sample, calibrator, and quality control (QC) sample.

-

Causality: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, correcting for variations in sample preparation and instrument response. This is a cornerstone of a self-validating protocol.[15]

-

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for further cleanup.

-

Solid-Phase Extraction (Optional but Recommended):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

-

Elute the analytes (propranolol and norpropranolol are basic) with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Protocol: Bioanalytical Quantification via LC-MS/MS

Step-by-Step Methodology:

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Rationale: Gradient elution is essential to separate the parent drug from its metabolites and from endogenous matrix components, reducing ion suppression and ensuring accurate quantification.

-

-

Mass Spectrometric Detection:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Propranolol: Q1: 260.2 -> Q3: 116.1

-

Norpropranolol: Q1: 218.2 -> Q3: 116.1

-

Propranolol-d7 (IS): Q1: 267.2 -> Q3: 116.1

-

-

Trustworthiness: MRM is inherently self-validating. The detection of a specific precursor ion (Q1) fragmenting to a specific product ion (Q3) provides two dimensions of mass selectivity, virtually eliminating false positives and ensuring the method's specificity.[16]

-

-

Data Analysis:

-

Quantify analyte concentrations by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in the same biological matrix.

-

Caption: A robust analytical workflow for quantifying norpropranolol.

Conclusion

The in vivo formation of norpropranolol is a key facet of propranolol's metabolic profile, driven primarily by the polymorphic and inducible enzyme CYP1A2. Although a minor metabolite in terms of quantity and pharmacological potency compared to 4-hydroxypropranolol, its contribution cannot be overlooked, particularly when considering drug-drug interactions and metabolic phenotyping. A thorough investigation, employing robust and self-validating analytical workflows such as LC-MS/MS, is not merely an academic exercise but a critical component of responsible drug development. This ensures a comprehensive understanding of a drug's disposition, ultimately leading to safer and more effective therapies.

References

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. [Online]. Available: [Link][3]

-

ConsensusPoint. Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. [Online]. Available: [Link][4]

-

Yoshimoto, K., et al. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. British Journal of Clinical Pharmacology, 39(4), 421–431. [Online]. Available: [Link][5]

-

Sowinski, K. M., et al. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. Journal of Pharmacology and Experimental Therapeutics, 295(2), 536-543. [Online]. Available: [Link][17]

-

Harill, J. A., et al. (2012). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Pharmacology Research & Perspectives, 1(1), e00004. [Online]. Available: [Link][18]

-

Sun, L. (2019). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Online]. Available: [Link][13]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233–263. [Online]. Available: [Link][2]

-

Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. [Online]. Available: [Link][19]

-

Wang, Z., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13264. [Online]. Available: [Link][8]

-

Sowinski, K. M., & Burlew, B. S. (1997). Impact of CYP2D6 poor metabolizer phenotype on propranolol pharmacokinetics and response. Pharmacotherapy, 17(6), 1305-1310. [Online]. Available: [Link][12]

-

ResearchGate. CYP1A2 and CYP2D6 4-Hydroxylate Propranolol and Both Reactions Exhibit Racial Differences. [Online]. Available: [Link][20]

-

R Discovery. Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers--N-desisopropylation is mediated mainly by CYP1A2. [Online]. Available: [Link][21]

-

NIH. Propranolol - StatPearls. [Online]. Available: [Link][22]

-

Masubuchi, Y., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909-915. [Online]. Available: [Link][6]

-

NIH. Pharmacogenetic factors affecting β-blocker metabolism and response. [Online]. Available: [Link][23]

-

Okayama University. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N- desisopropylase. [Online]. Available: [Link][7]

-